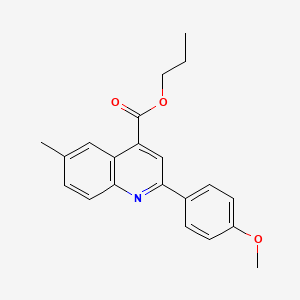

Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Description

Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a quinoline derivative characterized by a methoxy-substituted phenyl group at position 2, a methyl group at position 6, and a propyl ester moiety at position 4 of the quinoline core. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties.

Properties

IUPAC Name |

propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-4-11-25-21(23)18-13-20(15-6-8-16(24-3)9-7-15)22-19-10-5-14(2)12-17(18)19/h5-10,12-13H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQZFZAOQKTFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of a methoxybenzene derivative, followed by cyclization to form the quinoline core. The final step involves esterification to introduce the propyl ester group. Reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) to form quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The methoxyphenyl group enhances its binding affinity to these targets, making it a potent compound in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on substituent effects, synthesis pathways, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity and Properties :

- The chloro group in compound 4k introduces electron-withdrawing effects, which may stabilize intermediates during synthesis or alter binding in biological systems compared to the purely electron-donating methoxy group in the target compound .

- The propyl ester in the target compound offers moderate lipophilicity, whereas the heptyl chain in the analog from significantly increases hydrophobicity, likely affecting membrane permeability in biological contexts or mesophase behavior in materials science .

Synthetic Pathways :

- Compound 4k was synthesized via a PdCl₂(PPh₃)₂/PCy3-catalyzed cross-coupling reaction in DMF with K₂CO₃ as a base, yielding a solid product purified via column chromatography . This suggests that the target compound could be synthesized using similar palladium-mediated methodologies, with adjustments for esterification steps.

Thermal and Spectral Properties: Compound 4k exhibits a melting point of 223–225°C, attributed to strong intermolecular interactions from its amino and chloro substituents. By contrast, the target compound’s propyl ester group may reduce melting points due to decreased crystallinity . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy data for compound 4k (e.g., NH₂ stretching at ~3400 cm⁻¹ in IR) highlight techniques applicable to verifying the target compound’s structure .

Research Findings and Implications

- Biological Activity: Quinoline derivatives with methoxy and ester groups are often explored as antimicrobial or anticancer agents.

- Material Science : Long alkyl chains (e.g., heptyl in ’s compound) are critical for liquid crystal behavior. The target compound’s shorter propyl chain may limit such applications but could be tailored for specific soft-material designs .

Biological Activity

Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a propyl group and a methoxyphenyl moiety. The structural characteristics contribute to its biological activity, which is influenced by the electronic and steric properties of the substituents.

1. Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicated that this compound inhibits cell proliferation and induces apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 20.1 | Induction of ROS and tubulin polymerization interference |

| KB-V1 (Cervical Cancer) | 14.0 | Inhibition of cell cycle progression |

2. Antiviral Activity

Quinoline derivatives have also shown promise as antiviral agents. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral entry or replication processes. The structure-activity relationship (SAR) indicates that modifications to the quinoline core can enhance antiviral efficacy.

3. Anti-inflammatory Effects

The compound has been tested for anti-inflammatory properties, revealing significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This suggests a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

| Activity | IC50 (µM) | Target |

|---|---|---|

| NO Production Inhibition | 0.063 - 0.090 | COX-2 and iNOS |

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation: Induction of reactive oxygen species (ROS) leads to oxidative stress in cancer cells, promoting apoptosis.

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression, including COX-2 and iNOS.

- Cell Cycle Interference: The compound disrupts normal cell cycle progression, particularly in cancerous cells, leading to growth arrest.

Study on Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed:

- A dose-dependent decrease in cell viability.

- Increased levels of apoptosis markers such as caspase activation.

- Evidence of ROS generation correlating with cytotoxicity.

Study on Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties, the compound was shown to significantly reduce NO levels in RAW 264.7 cells treated with LPS, indicating its potential as an anti-inflammatory agent.

Q & A

Q. How to investigate allosteric enzyme modulation by this compound?

- Methodological Answer : Employ surface plasmon resonance (Biacore) to detect binding-induced conformational changes. Pair with HDX-MS to map structural perturbations in ATP-binding domains. Validate through kinetic assays measuring K/V shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.